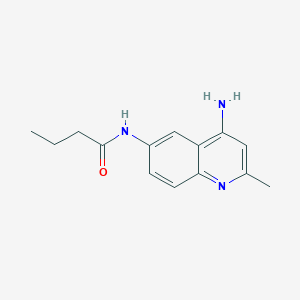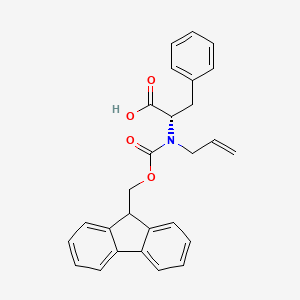
4-(2-Bromo-1H-imidazol-5-yl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Bromo-1H-imidazol-5-yl)phenol is a compound that features a phenol group substituted with a 2-bromo-1H-imidazol-5-yl moiety. This compound is part of the broader class of imidazole derivatives, which are known for their diverse chemical and biological properties. Imidazole derivatives are significant in various fields, including medicinal chemistry, due to their presence in many biologically active molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromo-1H-imidazol-5-yl)phenol typically involves the formation of the imidazole ring followed by bromination and subsequent coupling with a phenol derivative. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by bromination and coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
4-(2-Bromo-1H-imidazol-5-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can replace the bromine atom under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced imidazole derivatives.
Substitution: Various substituted imidazole-phenol compounds.
科学的研究の応用
4-(2-Bromo-1H-imidazol-5-yl)phenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological receptors.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and catalysts
作用機序
The mechanism of action of 4-(2-Bromo-1H-imidazol-5-yl)phenol involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition. The phenol group can form hydrogen bonds with biological molecules, enhancing its binding affinity. These interactions can disrupt normal cellular processes, leading to the compound’s biological effects .
類似化合物との比較
Similar Compounds
- 4-(2-Chloro-1H-imidazol-5-yl)phenol
- 4-(2-Fluoro-1H-imidazol-5-yl)phenol
- 4-(2-Iodo-1H-imidazol-5-yl)phenol
Uniqueness
4-(2-Bromo-1H-imidazol-5-yl)phenol is unique due to the presence of the bromine atom, which can participate in specific chemical reactions that other halogenated derivatives may not. This makes it particularly useful in certain synthetic applications and biological studies .
特性
CAS番号 |
1781128-55-9 |
|---|---|
分子式 |
C9H7BrN2O |
分子量 |
239.07 g/mol |
IUPAC名 |
4-(2-bromo-1H-imidazol-5-yl)phenol |
InChI |
InChI=1S/C9H7BrN2O/c10-9-11-5-8(12-9)6-1-3-7(13)4-2-6/h1-5,13H,(H,11,12) |
InChIキー |
UXEGSTBWLPUSHJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=CN=C(N2)Br)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




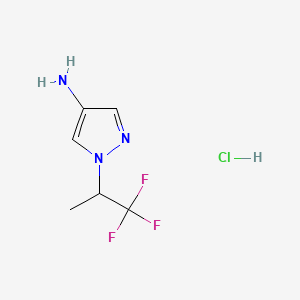
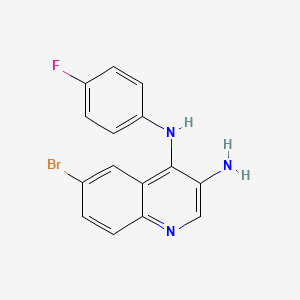
![Oxalic acid;1-oxaspiro[3.3]heptan-3-amine](/img/structure/B13890056.png)
![1-[2-(3-Aminophenyl)ethyl]piperidin-4-ol](/img/structure/B13890064.png)
![tert-butyl N-methyl-N-[(3S)-6-(trifluoromethyl)-2,3-dihydrobenzofuran-3-yl]carbamate](/img/structure/B13890069.png)
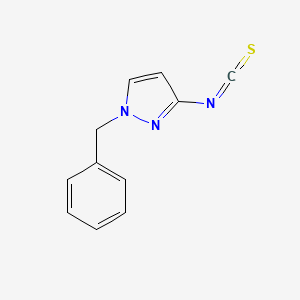
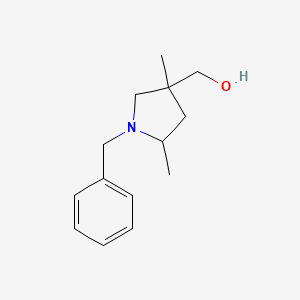
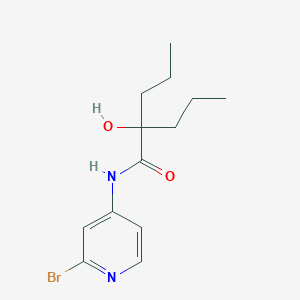
![2-[6-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]acetonitrile](/img/structure/B13890089.png)
![8-(3,4-dihydro-1H-isoquinolin-2-yl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B13890094.png)
